m-PEG12-DSPE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C67H132NO21P |

|---|---|

Molecular Weight |

1318.7 g/mol |

IUPAC Name |

[3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |

InChI |

InChI=1S/C67H132NO21P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-66(70)86-62-64(89-67(71)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)63-88-90(72,73)87-39-37-68-65(69)36-38-75-42-43-77-46-47-79-50-51-81-54-55-83-58-59-85-61-60-84-57-56-82-53-52-80-49-48-78-45-44-76-41-40-74-3/h64H,4-63H2,1-3H3,(H,68,69)(H,72,73) |

InChI Key |

YNJHPVHVZJVVSU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG12-DSPE: Structure, Properties, and Applications in Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG12-DSPE, or 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12], is a phospholipid-polymer conjugate that has garnered significant attention in the field of drug delivery and nanomedicine. Its unique amphiphilic nature, combining a hydrophobic lipid anchor with a hydrophilic polymer chain, allows for the formation of stable, long-circulating nanocarriers such as liposomes and micelles. This technical guide provides a comprehensive overview of this compound, including its detailed chemical structure, physicochemical properties, and key applications, with a focus on experimental methodologies.

Core Concepts: Understanding the this compound Molecule

This compound is a meticulously designed synthetic molecule that marries the structural attributes of a natural phospholipid with the biophysical advantages of polyethylene glycol (PEG). This strategic combination is pivotal to its function in drug delivery systems.

Chemical Structure and Components

The full chemical name of this compound is 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12]. Its structure can be deconstructed into two primary functional domains:

-

The Hydrophobic Domain (DSPE): 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a phospholipid. It consists of a glycerol backbone esterified with two saturated stearic acid chains at the sn-1 and sn-2 positions, and a phosphoethanolamine headgroup at the sn-3 position. The long, saturated stearoyl chains confer a high degree of hydrophobicity and rigidity, enabling stable integration into the lipid bilayers of nanocarriers.

-

The Hydrophilic Domain (m-PEG12): This is a polyethylene glycol (PEG) chain with 12 repeating ethylene glycol units, capped with a methoxy group ('m') at its terminus. The PEG chain is covalently linked to the ethanolamine headgroup of DSPE. The hydrophilic and flexible nature of the PEG chain creates a hydrated layer on the surface of nanocarriers, which is crucial for their in vivo performance.

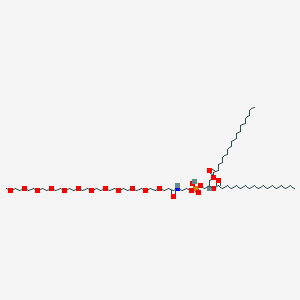

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

The distinct properties of this compound are crucial for its functionality. Quantitative data for this specific molecule are summarized below.

| Property | Value | Source |

| Molecular Formula | C67H132NO21P | [1] |

| Molecular Weight | 1318.73 g/mol | [2] |

| Physical State | Powder | [2] |

| Storage Temperature | -20°C | [3] |

| Solubility | Soluble in ACN, DMF, DMC, MeOH | |

| Predicted XlogP | 13.1 | [1] |

Key Applications of this compound

The amphiphilic nature of this compound makes it a versatile component in various drug delivery platforms.

Stealth Liposomes and Nanoparticles

The primary application of this compound is in the creation of "stealth" liposomes and nanoparticles. The hydrophilic PEG chains form a protective layer on the surface of these carriers. This "PEGylation" has several advantages:

-

Reduced Opsonization: The hydrated PEG layer sterically hinders the binding of opsonin proteins from the bloodstream.

-

Evasion of the Reticuloendothelial System (RES): By avoiding opsonization, PEGylated carriers can evade rapid clearance by phagocytic cells of the RES (also known as the mononuclear phagocyte system), primarily in the liver and spleen.

-

Prolonged Circulation Time: This evasion of the RES leads to a significantly longer circulation half-life of the drug carrier in the bloodstream.

-

Enhanced Permeability and Retention (EPR) Effect: The extended circulation time increases the probability of the nanocarrier accumulating in tissues with leaky vasculature, such as tumors, through the EPR effect.

PROTAC Linkers

This compound also serves as a PEG-based linker in the development of Proteolysis-Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[2] They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The PEG chain in this compound can be utilized as this linker, offering control over the distance and flexibility between the two ligands, which is critical for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent protein degradation.[2]

Experimental Protocols

Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion

This is a common method for preparing drug-loaded stealth liposomes.

Materials:

-

Primary phospholipid (e.g., DSPC, DPPC)

-

Cholesterol

-

This compound

-

Drug to be encapsulated

-

Organic solvent (e.g., chloroform, methanol)

-

Aqueous hydration buffer (e.g., PBS, HEPES)

Protocol:

-

Lipid Film Formation:

-

Dissolve the primary phospholipid, cholesterol, and this compound in an organic solvent in a round-bottom flask. A typical molar ratio might be 55:40:5 (phospholipid:cholesterol:this compound).

-

Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, dry lipid film on the inner wall of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer containing the drug to be encapsulated. The hydration is typically performed above the phase transition temperature (Tc) of the primary phospholipid.

-

Vortex or gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.

-

Load the MLV suspension into a high-pressure extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

Pass the suspension through the membranes multiple times (e.g., 11-21 passes) to produce small unilamellar vesicles (SUVs).

-

-

Purification:

-

Remove any unencapsulated drug from the liposome suspension using methods such as size exclusion chromatography or dialysis.

-

The following diagram illustrates the workflow for this experimental protocol.

References

m-PEG12-DSPE physicochemical properties

An In-depth Technical Guide on the Physicochemical Properties of m-PEG12-DSPE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12] (this compound). This document is intended to be an essential resource, offering quantitative data, detailed experimental protocols, and visual workflows to support the effective use of this PEGylated lipid in research and drug development applications.

Core Physicochemical Properties

This compound is an amphiphilic molecule consisting of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor covalently linked to a hydrophilic methoxy-terminated polyethylene glycol (PEG) chain with 12 PEG units. The DSPE portion allows for the encapsulation of hydrophobic agents, while the PEG chain enhances water solubility and provides "stealth" characteristics to nanoparticles, improving their stability and circulation time in vivo.[1][2][3]

General Properties

The fundamental properties of this compound are summarized below, providing a foundational understanding of its chemical identity.

| Property | Value | Source |

| Molecular Formula | C67H132NO21P | [4] |

| Molecular Weight | 1318.73 g/mol | [4] |

| Appearance | White or off-white powder/solid | [5] |

Solubility and Critical Micelle Concentration (CMC)

The amphiphilic nature of this compound governs its self-assembly into micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC). The PEG chain significantly enhances its water solubility.[2]

| Property | Details | Source |

| Solubility | Soluble in Chloroform, Methylene Chloride, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Methanol, Acetonitrile. | [1][5][6] |

| Critical Micelle Concentration (CMC) | While a specific value for this compound is not readily available, related DSPE-PEG compounds (PEG 2000, 3000, 5000) have CMCs in the micromolar range (0.5-1.5 µM). It has been observed that the CMC tends to increase with a longer PEG chain.[7][8] |

Stability and Storage

The stability of this compound is critical for ensuring the shelf-life and performance of resulting formulations. Proper storage is essential to prevent degradation.

| Property | Details | Source |

| Storage (Powder) | Recommended storage at -20°C for long-term stability (up to 3 years).[4][9] | |

| Storage (In Solvent) | Store at -80°C for up to 1 year.[4] | |

| Formulation Stability | The introduction of DSPE-PEG enhances the stability of liposomes, particularly in high-cationic solutions.[10] Liposomal formulations are generally stable when stored at 4°C.[11] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined using various techniques, with fluorescence spectroscopy being a common and sensitive method.[12][13]

Protocol: Fluorescence Spectroscopy using a Fluorescent Probe (e.g., Pyrene)

-

Objective: To determine the concentration at which this compound molecules begin to self-assemble into micelles.

-

Principle: The fluorescence emission spectrum of a hydrophobic probe like pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment, causing a characteristic shift in its fluorescence spectrum.

-

Materials & Equipment:

-

This compound

-

Pyrene (fluorescent probe)

-

Deionized water or appropriate buffer

-

Fluorometer

-

Volumetric flasks and pipettes

-

-

Procedure: a. Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone). b. Prepare a series of aqueous solutions with varying concentrations of this compound. c. Add a small, constant amount of the pyrene stock solution to each this compound solution, ensuring the final pyrene concentration is very low (e.g., ~1 µM). The organic solvent should be allowed to evaporate completely. d. Incubate the solutions to allow for equilibration. e. Measure the fluorescence emission spectra of each sample using a fluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is typically monitored. f. Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration. g. The CMC is determined from the inflection point of this plot, where a sharp decrease in the I₁/I₃ ratio indicates the formation of micelles.[7][8]

Characterization of Micelle Formulations

Once micelles are formed, their physical characteristics must be evaluated. Dynamic Light Scattering (DLS) is a primary technique for this purpose.[14]

Protocol: Particle Size and Polydispersity Index (PDI) Measurement

-

Objective: To measure the mean hydrodynamic diameter and size distribution of this compound micelles.

-

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. This information is then correlated to determine the particle size distribution.

-

Materials & Equipment:

-

This compound micelle suspension

-

Dynamic Light Scattering (DLS) instrument

-

Cuvettes

-

-

Procedure: a. Prepare the this compound micelle solution at a concentration well above the determined CMC. b. If necessary, filter the sample to remove any dust or large aggregates. c. Transfer the sample to a clean DLS cuvette. d. Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate. e. Perform the measurement according to the instrument's software instructions. The instrument will report the average particle size (Z-average) and the Polydispersity Index (PDI), which indicates the broadness of the size distribution.[14][15]

Assessment of Formulation Stability

Stability studies are crucial to determine the shelf-life of a micellar or liposomal formulation.

Protocol: Long-Term Stability Assessment

-

Objective: To evaluate the physical stability of an this compound-based formulation over time by monitoring changes in particle size and PDI.

-

Principle: Instability in a colloidal system, such as aggregation or fusion, will result in a significant change in particle size and PDI over time.

-

Materials & Equipment:

-

This compound formulation

-

Temperature-controlled storage units (e.g., refrigerators at 4°C, incubators at 25°C and 37°C)

-

DLS instrument

-

-

Procedure: a. Aliquot the formulation into several sealed vials. b. Store the vials at different, constant temperatures (e.g., 4°C, 25°C, 37°C).[11] c. At predetermined time points (e.g., Day 0, Week 1, Week 4, Week 8, etc.), remove one aliquot from each storage condition.[15] d. Allow the sample to return to room temperature. e. Measure the particle size and PDI using the DLS protocol described above. f. For drug-loaded formulations, drug leakage can also be quantified at each time point by separating the free drug from the micelles (e.g., using size exclusion chromatography or dialysis) and measuring its concentration.[15] g. Plot the particle size and PDI versus time for each temperature. A stable formulation will show minimal changes in these parameters over the study period.

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes.

Caption: Workflow for this compound micelle formulation and characterization.

References

- 1. m-PEG12-amido-PEG24-DSPE | BroadPharm [broadpharm.com]

- 2. DSPE PEG, DSPE linker, Drug delivery | AxisPharm [axispharm.com]

- 3. DSPE-PEG12-Mal - Ruixibiotech [ruixibiotech.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. labsolu.ca [labsolu.ca]

- 10. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination of Critical Micel Concentration of PEG-10 Tallow Propane Amine: Effects of Salt and pH [file.scirp.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Critical Micelle Concentration of m-PEG12-DSPE: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of methoxy-poly(ethylene glycol)12-distearoylphosphatidylethanolamine (m-PEG12-DSPE). It includes a compilation of relevant quantitative data, detailed experimental protocols for CMC determination, and visualizations of related workflows pertinent to drug development.

Introduction to this compound and its Critical Micelle Concentration

This compound is an amphiphilic polymer consisting of a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor and a hydrophilic methoxy-poly(ethylene glycol) (m-PEG) chain with approximately 12 repeating units of ethylene glycol. This structure allows this compound to self-assemble in aqueous solutions to form micelles, which are core-shell nanostructures. These micelles have a hydrophobic core capable of encapsulating poorly water-soluble drugs and a hydrophilic corona that provides steric stabilization, prolonging circulation time in vivo.

The critical micelle concentration (CMC) is a fundamental physicochemical parameter of any amphiphilic molecule. It is defined as the concentration at which the formation of micelles becomes significant. Below the CMC, this compound molecules exist predominantly as individual monomers in solution. As the concentration increases to the CMC, the monomers rapidly associate to form stable micelles. Understanding the CMC is crucial for the formulation of drug delivery systems, as it dictates the stability of the micelles upon dilution in physiological environments.

Quantitative Data for Critical Micelle Concentration of DSPE-PEG Lipids

The following table summarizes the experimentally determined CMC values for various DSPE-PEG conjugates.

| DSPE-PEG Conjugate | PEG Molecular Weight ( g/mol ) | Critical Micelle Concentration (M) | Critical Micelle Concentration (µM) |

| DSPE-PEG750 | 750 | 9.72 x 10⁻⁵[1] | 97.2[1] |

| DSPE-PEG2000 | 2000 | ~1 x 10⁻⁶[2] | ~1[2] |

| DSPE-PEG2000 | 2000 | 0.5 - 1.5 x 10⁻⁶[3] | 0.5 - 1.5[3] |

| DSPE-PEG3000 | 3000 | 0.5 - 1.5 x 10⁻⁶[3] | 0.5 - 1.5[3] |

| DSPE-PEG5000 | 5000 | 0.5 - 1.5 x 10⁻⁶[3] | 0.5 - 1.5[3] |

Based on the data, it can be inferred that the CMC of this compound (with a PEG molecular weight of approximately 528 g/mol ) would be lower than that of DSPE-PEG750.

Experimental Protocols for CMC Determination

Several techniques are commonly employed to determine the CMC of amphiphilic molecules like this compound. The following sections detail the methodologies for three widely used methods.

Fluorescence Spectroscopy using Pyrene as a Probe

This method relies on the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment.

Principle: Pyrene, a hydrophobic fluorescent probe, exhibits a characteristic change in its emission spectrum upon partitioning from a polar aqueous environment into the nonpolar core of a micelle. Specifically, the ratio of the intensity of the third vibronic peak (I3) to the first vibronic peak (I1) in the pyrene emission spectrum (I3/I1 ratio) is sensitive to the polarity of the solvent. In an aqueous solution, this ratio is low. As micelles form, pyrene preferentially partitions into the hydrophobic micellar core, leading to an increase in the I3/I1 ratio. The CMC is determined from the inflection point of the plot of the I3/I1 ratio against the logarithm of the lipid concentration.

Detailed Protocol:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform or methanol) at a known high concentration.

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone or ethanol) at a concentration of approximately 10⁻³ M.

-

-

Sample Preparation:

-

Prepare a series of vials or test tubes.

-

To each vial, add a small, precise volume of the pyrene stock solution to achieve a final concentration in the nanomolar range.

-

Evaporate the solvent from the pyrene solution completely under a gentle stream of nitrogen or in a vacuum desiccator.

-

Add varying amounts of the this compound stock solution to the vials to create a range of lipid concentrations spanning the expected CMC.

-

Evaporate the organic solvent from the lipid solution to form a thin lipid film on the bottom of each vial.

-

Hydrate the lipid films by adding a fixed volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS) to each vial.

-

Ensure complete hydration and micelle formation by vortexing and incubating the samples at a temperature above the phase transition temperature of DSPE for a sufficient period.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to approximately 335 nm.

-

Record the emission spectra from 350 nm to 500 nm for each sample.

-

Determine the fluorescence intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the I3/I1 ratio for each lipid concentration.

-

Plot the I3/I1 ratio as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the intersection of the two linear portions of the resulting sigmoidal curve.

-

Surface Tensiometry

This classical method measures the change in surface tension of a solution as a function of the surfactant concentration.

Principle: Surfactant molecules, like this compound, are surface-active, meaning they accumulate at the air-water interface, thereby reducing the surface tension of the solution. As the concentration of the surfactant increases, the surface becomes saturated with monomers. Beyond this point, any further addition of surfactant molecules leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is the concentration at which this transition occurs.

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in deionized water or a suitable buffer at a concentration well above the expected CMC.

-

Prepare a series of dilutions of the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC.

-

-

Surface Tension Measurement:

-

Use a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.

-

Calibrate the instrument according to the manufacturer's instructions.

-

Measure the surface tension of the pure solvent (blank).

-

Measure the surface tension of each of the prepared this compound solutions, starting from the lowest concentration.

-

Ensure that the system reaches equilibrium before each measurement.

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The plot will typically show two linear regions: one where the surface tension decreases with increasing concentration and a plateau region where the surface tension is constant.

-

The CMC is determined from the intersection of the regression lines of these two regions.

-

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution.

Principle: Below the CMC, the solution contains only small, individual this compound monomers. As the concentration exceeds the CMC, larger micelles are formed. DLS can detect the appearance of these micelles by measuring the fluctuations in scattered light intensity caused by their Brownian motion. The onset of a significant increase in the scattering intensity or the appearance of a new, larger particle size population corresponds to the CMC.

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a series of this compound solutions in a suitable buffer at various concentrations, similar to the surface tensiometry method.

-

Filter all solutions through a fine-pore filter (e.g., 0.22 µm) to remove any dust or aggregates that could interfere with the measurement.

-

-

DLS Measurement:

-

Use a DLS instrument to measure the scattered light intensity and/or the particle size distribution for each concentration.

-

Ensure the instrument is properly calibrated and the measurement parameters (e.g., temperature, scattering angle) are set appropriately.

-

-

Data Analysis:

-

Intensity vs. Concentration: Plot the scattered light intensity as a function of the this compound concentration. The CMC is identified as the concentration at which a sharp increase in the scattering intensity is observed.

-

Size Distribution vs. Concentration: Analyze the particle size distribution at each concentration. The CMC is the concentration at which a distinct peak corresponding to the micelle size appears.

-

Mandatory Visualizations

Experimental Workflow for CMC Determination using Pyrene Fluorescence

References

- 1. Polymeric Micelles of PEG-PE as Carriers of All-Trans Retinoic Acid for Stability Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to m-PEG12-DSPE for Nanoparticle Formulation

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of methoxy-polyethylene glycol (12)-distearoylphosphatidylethanolamine (m-PEG12-DSPE), a critical component in the field of nanoparticle-based drug delivery. We will delve into its core principles, physicochemical properties, and detailed experimental protocols for its use in nanoparticle formulation and characterization.

Chapter 1: Core Principles of this compound

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (m-PEG-DSPE) is an amphiphilic lipid-polymer conjugate widely used in drug delivery.[1] It consists of a hydrophobic lipid anchor, DSPE, and a hydrophilic polymer chain, polyethylene glycol (PEG). The "m" signifies that the end of the PEG chain is capped with a methoxy group, rendering it chemically inert. The "12" in this compound denotes that the PEG component consists of 12 repeating units of ethylene glycol.

This unique structure allows this compound to integrate into lipid-based nanoparticles, such as liposomes and lipid nanoparticles (LNPs), where the DSPE anchor embeds within the lipid core while the PEG chain extends into the aqueous exterior.[2][3]

The "Stealth" Effect: Evading the Immune System

A primary function of incorporating this compound into nanoparticle formulations is to create a "stealth" effect.[4] When nanoparticles are introduced into the bloodstream, they are often recognized by plasma proteins called opsonins. This process, known as opsonization, tags the nanoparticles for rapid clearance by macrophages of the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[5][6]

The hydrophilic and flexible PEG chains on the nanoparticle surface create a steric barrier—a hydrated layer that physically hinders the binding of opsonins.[7] This reduced opsonization allows the nanoparticles to evade MPS recognition, significantly prolonging their circulation time in the bloodstream.[3][4] This extended circulation is crucial for the nanoparticles to accumulate in target tissues, such as tumors, through the Enhanced Permeability and Retention (EPR) effect.[8]

Role in Nanoparticle Stability

Beyond its stealth properties, this compound is a crucial stabilizing agent. The hydrophilic PEG shell provides steric repulsion between nanoparticles, preventing them from aggregating in suspension.[3] This ensures a uniform, monodisperse formulation, which is critical for predictable in vivo behavior and clinical applications. PEGylation can also improve the overall solubility of the nanoparticle formulation, particularly when encapsulating hydrophobic drugs.[9][10]

Chapter 2: Physicochemical Properties and Data

The performance of this compound in a nanoparticle formulation is dictated by its physicochemical properties and its concentration relative to other components.

Data Presentation

The following tables summarize key quantitative data relevant to this compound and its impact on nanoparticle characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C67H132NO21P | [11][12] |

| Molecular Weight | ~1318.73 g/mol | [11] |

| Appearance | White to off-white solid | [13] |

| Storage Temperature | -20°C |[13][14] |

Table 2: Influence of PEG-DSPE Molar Percentage on Nanoparticle Characteristics Note: This table presents illustrative data based on trends observed for PEG-DSPE lipids in liposomal formulations. Actual values will vary based on the full lipid composition, drug load, and preparation method.

| Mol % PEG-DSPE | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

|---|---|---|---|

| 1% | 120 ± 15 | 0.15 | -25 ± 5 |

| 5% | 110 ± 10 | 0.10 | -15 ± 5 |

| 10% | 105 ± 10 | 0.08 | -8 ± 4 |

Increasing the density of PEG on the nanoparticle surface generally leads to a slight decrease in size and a more neutral surface charge (zeta potential), which contributes to reduced protein binding.[15][16]

Table 3: Typical Drug Loading and Encapsulation Efficiency Data Note: These values are examples for a model hydrophobic drug formulated in PEG-DSPE containing liposomes.

| Formulation Parameter | Value |

|---|---|

| Drug to Lipid Ratio (w/w) | 1:10 |

| Encapsulation Efficiency (EE%) | > 90% |

| Drug Loading Content (LC%) | ~ 8.5% |

Encapsulation efficiency (EE) is the percentage of the initial drug that is successfully entrapped within the nanoparticles.[17][18] Loading content (LC) represents the weight percentage of the drug relative to the total weight of the nanoparticle.[17][]

Chapter 3: Experimental Protocols for Beginners

This section provides detailed methodologies for the formulation and characterization of this compound-containing liposomes, a common type of nanoparticle.

Protocol 1: Liposome Formulation via Thin-Film Hydration

The thin-film hydration method is a robust and widely used technique for preparing liposomes.[20][21] The process involves dissolving lipids in an organic solvent, evaporating the solvent to create a thin film, and then hydrating the film with an aqueous buffer to form vesicles.[22][23]

Methodology:

-

Lipid Dissolution:

-

Weigh the desired amounts of lipids (e.g., DSPC, Cholesterol) and this compound (typically 1-10 mol %).

-

If encapsulating a hydrophobic drug, add it at this stage.

-

Dissolve all components in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[21]

-

-

Film Formation:

-

Attach the flask to a rotary evaporator.

-

Rotate the flask in a water bath set above the lipid phase transition temperature to evaporate the solvent under reduced pressure.

-

A thin, uniform lipid film should form on the inner surface of the flask.[20]

-

Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

-

-

Hydration:

-

Warm an aqueous buffer (e.g., phosphate-buffered saline, PBS) to a temperature above the lipid phase transition temperature.

-

If encapsulating a hydrophilic drug, dissolve it in this buffer.[23]

-

Add the warm buffer to the flask and continue to rotate (without vacuum) until the entire lipid film is hydrated and lifts off the flask wall, forming a milky suspension of multilamellar vesicles (MLVs).[22]

-

-

Size Reduction (Extrusion):

-

To achieve a uniform size distribution, the MLV suspension is extruded.

-

Load the suspension into a high-pressure extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

Force the suspension through the membranes repeatedly (an odd number of passes, e.g., 11 or 21, is recommended) to produce small unilamellar vesicles (SUVs).

-

Protocol 2: Nanoparticle Characterization

A. Particle Size, Polydispersity, and Zeta Potential

-

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (average size) and polydispersity index (PDI) of the nanoparticles in suspension. PDI is a measure of the width of the size distribution. Zeta potential measures the surface charge, indicating colloidal stability.[24]

-

Methodology:

-

Dilute a small sample of the nanoparticle suspension in the original buffer to an appropriate concentration.

-

Transfer the sample to a measurement cuvette.

-

Place the cuvette in the DLS instrument.

-

Perform the measurement according to the instrument's software to obtain the Z-average diameter, PDI, and zeta potential.[25]

-

B. Encapsulation Efficiency (EE%) and Drug Loading Content (LC%)

-

Principle: This involves separating the unencapsulated (free) drug from the drug-loaded nanoparticles and then quantifying the drug associated with the nanoparticles.[26]

-

Methodology:

-

Separation: Separate the free drug from the liposomes using a method like size exclusion chromatography (SEC) or ultracentrifugation.[26]

-

Quantification of Total Drug: Take a known volume of the unseparated liposome suspension. Disrupt the liposomes by adding a suitable solvent (e.g., methanol) to release the encapsulated drug. Measure the drug concentration using an analytical technique like HPLC or UV-Vis spectrophotometry. This gives you the total drug amount.

-

Quantification of Free Drug: Measure the drug concentration in the filtrate/supernatant collected from the separation step (Step 1). This gives you the amount of free drug.

-

Calculation:

-

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100[]

-

LC (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100[17]

-

-

Protocol 3: In Vitro Drug Release Study

-

Principle: The dialysis bag method is commonly used to simulate drug release from nanoparticles into a physiological medium over time.[27] The dialysis membrane allows the small, released drug molecules to pass through into the surrounding medium while retaining the larger nanoparticles.[28]

-

Methodology:

-

Preparation: Hydrate a dialysis membrane (with a molecular weight cut-off (MWCO) that retains nanoparticles but allows free drug to pass) in the release medium (e.g., PBS, pH 7.4).[29]

-

Loading: Pipette a known volume and concentration of the drug-loaded nanoparticle suspension into the dialysis bag and seal it securely.

-

Incubation: Place the sealed bag into a larger container of pre-warmed release medium (e.g., 200 mL) at 37°C with constant, gentle stirring to maintain sink conditions.[29][30]

-

Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the external release medium.

-

Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

-

Analysis: Quantify the drug concentration in the collected samples using HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the cumulative percentage of drug released at each time point relative to the initial amount of drug encapsulated in the dialysis bag.

-

References

- 1. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m-PEG12-amido-PEG24-DSPE | BroadPharm [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Stealth liposomes: review of the basic science, rationale, and clinical applications, existing and potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Stealth liposomes and long circulating nanoparticles: critical issues in pharmacokinetics, opsonization and protein-binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. m-PEG-DSPE, MW 550 | BroadPharm [broadpharm.com]

- 11. This compound | TargetMol [targetmol.com]

- 12. PubChemLite - this compound (C67H132NO21P) [pubchemlite.lcsb.uni.lu]

- 13. labsolu.ca [labsolu.ca]

- 14. DSPE-PEG12-Mal, 2413909-83-6 | BroadPharm [broadpharm.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Drug Delivery FAQs [sigmaaldrich.com]

- 18. Drug encapsulation efficiency: Significance and symbolism [wisdomlib.org]

- 20. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 21. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 23. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]

- 24. pubs.acs.org [pubs.acs.org]

- 25. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Encapsulation Efficiency (LNP) Determination of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. dissolutiontech.com [dissolutiontech.com]

- 30. researchgate.net [researchgate.net]

The Multifaceted Role of m-PEG12-DSPE in Advanced Drug Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxy-polyethylene glycol (12)-distearoylphosphatidylethanolamine (m-PEG12-DSPE) is a critical component in the formulation of modern drug delivery systems. This amphiphilic polymer, comprising a hydrophobic distearoylphosphatidylethanolamine (DSPE) anchor and a hydrophilic polyethylene glycol (PEG) chain of 12 repeating units, plays a pivotal role in enhancing the therapeutic efficacy of encapsulated agents. Its incorporation into nanocarriers such as liposomes and micelles confers a "stealth" characteristic, prolonging systemic circulation, improving stability, and enabling targeted drug delivery. This technical guide provides an in-depth analysis of the core functions of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key biological interactions and experimental workflows.

Core Concepts: The Physicochemical Properties and Function of this compound

This compound is a biocompatible and biodegradable phospholipid-polymer conjugate.[1][2] The DSPE component, a diacyl lipid, serves as the hydrophobic anchor, readily integrating into the lipid bilayer of liposomes or forming the core of micelles.[3] The methoxy-capped PEG12 chain is a hydrophilic polymer that extends from the surface of the nanocarrier into the aqueous environment.[3][4] This structural arrangement is fundamental to its function in drug delivery.

The primary role of the PEG chain is to create a steric barrier on the surface of the nanocarrier.[4] This "PEGylation" inhibits the adsorption of plasma proteins, a process known as opsonization, which would otherwise mark the nanocarrier for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[4][5] By reducing opsonization, this compound significantly prolongs the circulation half-life of the drug delivery system, allowing for greater accumulation at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[4][6]

Quantitative Impact of this compound on Drug Delivery Parameters

The inclusion of this compound in drug formulations has a quantifiable impact on several key performance indicators. The following tables summarize data from various studies on PEG-DSPE-containing nanocarriers. While data specific to the 12-unit PEG chain is limited, the trends observed with other PEG-DSPE variants, such as the widely studied PEG2000-DSPE, provide valuable insights into the expected effects.

Table 1: Effect of PEG-DSPE on Encapsulation Efficiency and Drug Loading

| Drug | Nanocarrier System | PEG-DSPE Variant | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |

| Doxorubicin | Liposomes | DSPE-mPEG2000 | 92.8 - 94.1 | Not Specified | [7] |

| Doxorubicin | Liposomes | DSPE-mPEG2000 | ~97.3 | Not Specified | [7] |

| Podophyllotoxin | Liposomes | DSPE-mPEG2000 | 87.11 ± 1.77 | Not Specified | [8] |

| Quercetin/Temozolomide | Liposomes | DSPE-PEG2000 | Not Specified | Not Specified | [6] |

| Curcumin | mPEG-PCL Micelles | mPEG-PCL | 88 ± 3.32 | Not Specified | [9] |

| Doxorubicin | PLA-PEG-FA SPIONs | PLA-PEG-FA | 79.6 ± 6.4 | 5.14 ± 0.6 | [10] |

Table 2: Influence of PEG-DSPE on Pharmacokinetic Parameters

| Nanocarrier System | PEG-DSPE Variant | Animal Model | Increase in Half-life (t½) | Decrease in Clearance | Reference |

| Ridaforolimus Micelles | DSPE-PEG2000 | Rat | 1.7-fold (170%) | 0.6-fold (58%) | [11][12] |

| Liposomes | DSPE-PEG2000 | Mouse | > 24 hours circulation | Not Specified | [13] |

| Podophyllotoxin Liposomes | DSPE-mPEG2000 | Not Specified | Prolonged | Reduced | [8] |

| Camptothecin Liposomes | DSPE-PEG5000 | Not Specified | Significant increase in MRT | Significantly lower | [14] |

Table 3: Impact of PEG-DSPE on Nanoparticle Size and Stability

| Nanocarrier System | PEG-DSPE Variant | Particle Size (nm) | Polydispersity Index (PDI) | Stability | Reference |

| Podophyllotoxin Liposomes | DSPE-mPEG2000 | 168.91 ± 7.07 | 0.19 ± 0.04 | Stable | [8] |

| Camptothecin Liposomes | DSPE-PEG5000 | Discrete, smaller size | Not Specified | Highly stable at 2-8 °C | [14] |

| DTPA-functionalized Micelles | DSPE-mPEG2000 | ~10 | Not Specified | High radiochemical stability | [15] |

Biological Interactions and Signaling Pathways

The "stealth" properties conferred by this compound are a direct result of its influence on key biological pathways involved in nanoparticle clearance.

Opsonization and Phagocytosis

The primary mechanism by which PEGylated nanoparticles evade the immune system is by inhibiting opsonization. The hydrophilic PEG chains create a steric shield that prevents the binding of opsonins, such as immunoglobulins and complement proteins, to the nanoparticle surface. This, in turn, reduces recognition and uptake by phagocytic cells of the mononuclear phagocyte system.

Complement System Activation

While PEGylation generally reduces complement activation, under certain circumstances, it can trigger this cascade. The presence of pre-existing anti-PEG antibodies (IgM or IgG) can lead to the activation of the classical complement pathway upon binding to the PEGylated surface.[16] This can result in the formation of the membrane attack complex (MAC), potentially compromising the integrity of the nanocarrier and leading to premature drug release.[16]

References

- 1. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PEGylated nanoparticles interact with macrophages independently of immune response factors and trigger a non-phagocytic, low-inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biodegradable m-PEG/PCL Core-Shell Micelles: Preparation and Characterization as a Sustained Release Formulation for Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation and Evaluation of Doxorubicin-Loaded PLA–PEG–FA Copolymer Containing Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for Cancer Treatment: Combination Therapy with Hyperthermia and Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stealth Liposomes (PEGylated) Containing an Anticancer Drug Camptothecin: In Vitro Characterization and In Vivo Pharmacokinetic and Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]

- 16. leadinglifetechnologies.com [leadinglifetechnologies.com]

The Definitive Guide to m-PEG12-DSPE in Stealth Liposome Technology

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Stealth liposome technology represents a paradigm shift in drug delivery, enabling nanoparticles to evade the body's natural defense mechanisms and prolonging their circulation time. At the heart of this innovation lies methoxy-polyethylene glycol (12)-distearoylphosphatidylethanolamine (m-PEG12-DSPE), a PEGylated lipid that imparts "stealth" characteristics to liposomal drug carriers. This technical guide provides an in-depth exploration of the pivotal role of this compound, detailing its mechanism of action, impact on physicochemical properties, and influence on the pharmacokinetic and biodistribution profiles of liposomes. This document serves as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to elucidate the core concepts of stealth liposome technology for professionals in drug development and research.

Introduction: The "Stealth" Imperative in Drug Delivery

Conventional liposomes, while promising as drug carriers, are rapidly recognized and cleared by the mononuclear phagocyte system (MPS), primarily by macrophages in the liver and spleen. This rapid clearance significantly limits their therapeutic efficacy. Stealth liposomes were engineered to overcome this limitation. The key innovation is the surface modification of the liposome with biocompatible and hydrophilic polymers, most notably polyethylene glycol (PEG). By creating a hydrated layer on the liposome surface, these polymers sterically hinder the binding of opsonins—blood serum proteins that mark particles for phagocytosis—thus rendering the liposomes "invisible" to the MPS. This evasion of the immune system leads to a dramatically extended circulation half-life, allowing for greater accumulation of the drug-loaded liposome at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.

This compound: The Molecular Architect of Stealth

This compound is an amphiphilic molecule composed of three key components:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid with two saturated 18-carbon stearoyl fatty acid chains. The hydrophobic DSPE moiety serves as the anchor, embedding itself within the lipid bilayer of the liposome.

-

Polyethylene Glycol (PEG)12: A hydrophilic polymer chain consisting of 12 repeating ethylene glycol units. This is the "stealth" component that forms the protective hydrated layer.

-

Methoxy (m) Cap: A methoxy group at the terminus of the PEG chain, which prevents potential immunogenic reactions that can be associated with a terminal hydroxyl group.

The amphiphilic nature of this compound is crucial for its function. The hydrophobic DSPE tail integrates into the liposomal membrane, while the hydrophilic m-PEG12 chain extends into the aqueous exterior, creating the steric barrier.

Mechanism of Stealth: Evading the Mononuclear Phagocyte System

The primary mechanism by which this compound confers stealth properties is through the prevention of opsonization.

The density of this compound on the liposome surface dictates the conformation of the PEG chains, which in turn affects the efficacy of the stealth shield.

-

Mushroom Regime: At low grafting densities, the PEG chains are sparsely distributed and adopt a "mushroom" conformation, where each chain is relatively isolated.

-

Brush Regime: At higher grafting densities, the PEG chains are crowded and extend outwards, forming a dense "brush" layer. The brush conformation provides a more effective steric barrier against opsonin binding.

dot graph ERD { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [color="#5F6368", fontsize=8];

The complement system is a key component of the innate immune system and a major contributor to the opsonization of foreign particles. While PEGylation significantly reduces complement activation, it does not completely eliminate it. The net anionic charge on the phosphate moiety of the DSPE can play a role in the activation of both the classical and alternative complement pathways. However, the steric shield provided by the m-PEG12 chains hinders the subsequent binding of complement fragments (like C3b) to the liposome surface, thereby preventing the amplification of the complement cascade and subsequent phagocytosis.

Physicochemical Properties and Their Impact

The incorporation of this compound into a liposomal formulation has a profound impact on its physicochemical characteristics.

| Property | Effect of this compound Incorporation | Rationale |

| Particle Size | Generally leads to the formation of smaller, more monodisperse liposomes. | The bulky PEG chains prevent aggregation during formulation and storage. |

| Zeta Potential | Reduces the magnitude of the surface charge (closer to neutral). | The hydrophilic PEG layer shields the charged surface of the liposome. |

| Stability | Increases stability by preventing aggregation and fusion of liposomes. | Steric repulsion between the PEG chains on adjacent liposomes overcomes van der Waals attractive forces. |

| Drug Release | Can influence the drug release rate, often leading to a more sustained release profile. | The PEG layer can act as an additional barrier to drug diffusion from the liposome core. |

Pharmacokinetics and Biodistribution

The ultimate goal of stealth technology is to favorably alter the pharmacokinetic (PK) and biodistribution profile of the encapsulated drug.

Pharmacokinetics

The inclusion of this compound significantly prolongs the circulation half-life of liposomes. This is a direct consequence of reduced clearance by the MPS.

| Parameter | Conventional Liposomes | m-PEG-DSPE Liposomes (Representative Data) |

| Circulation Half-life (t1/2) | Minutes to a few hours | Can be extended to > 24 hours |

| Area Under the Curve (AUC) | Low | Significantly Increased |

| Clearance (CL) | High | Significantly Decreased |

| Volume of Distribution (Vd) | High (accumulates in MPS organs) | Low (remains in circulation) |

Note: The exact pharmacokinetic parameters are dependent on the specific liposome formulation, drug cargo, and animal model.

Biodistribution

By evading the MPS, this compound-containing liposomes exhibit a drastically different biodistribution pattern compared to their conventional counterparts.

| Organ | Conventional Liposomes (% Injected Dose) | m-PEG-DSPE Liposomes (% Injected Dose) |

| Liver | High (>60%) | Significantly Reduced |

| Spleen | High (>10%) | Significantly Reduced |

| Blood | Low | Significantly Increased and Prolonged |

| Tumor (in tumor-bearing models) | Low | Significantly Increased (due to EPR effect) |

Note: These values are illustrative and can vary based on the experimental setup.

Experimental Protocols

Detailed methodologies are crucial for the successful formulation and characterization of this compound stealth liposomes.

Liposome Formulation: Thin-Film Hydration Method

This is a widely used method for preparing liposomes.

-

Lipid Film Preparation:

-

Dissolve the desired lipids, including the main phospholipid (e.g., DSPC), cholesterol, and this compound, in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a temperature above the phase transition temperature (Tc) of the main phospholipid. The buffer may contain the drug to be encapsulated (passive loading).

-

Vortex or gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

-

Perform the extrusion at a temperature above the Tc of the lipids.

-

Repeat the extrusion process for a set number of cycles (e.g., 10-20 times) to ensure a narrow and uniform size distribution.

-

-

Purification:

-

Remove any unencapsulated drug and other impurities by methods such as size exclusion chromatography or dialysis.

-

Characterization Methods

-

Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is the standard technique to measure the hydrodynamic diameter and the surface charge of the liposomes.

-

Encapsulation Efficiency: This is determined by separating the unencapsulated drug from the liposomes and quantifying the amount of drug associated with the vesicles. Common methods include UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) after disrupting the liposomes with a suitable solvent or detergent.

-

Encapsulation Efficiency (%) = (Total Drug - Free Drug) / Total Drug * 100

-

-

In Vitro Drug Release: The drug release profile is often assessed using a dialysis method. The liposome formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then incubated in a release medium (e.g., PBS with or without serum) at 37°C. Aliquots of the release medium are collected at various time points and the drug concentration is measured.

-

In Vitro Macrophage Uptake: To evaluate the "stealth" properties, the uptake of fluorescently labeled liposomes by macrophage cell lines (e.g., J774A.1 or RAW 264.7) can be quantified using flow cytometry or fluorescence microscopy. A significant reduction in uptake for this compound liposomes compared to conventional liposomes would be expected.

Conclusion and Future Perspectives

This compound is a cornerstone of stealth liposome technology, enabling a new generation of drug delivery systems with enhanced efficacy and reduced toxicity. Its ability to shield liposomes from the mononuclear phagocyte system has revolutionized the treatment of various diseases, particularly cancer. While highly effective, the field continues to evolve. Future research directions include the development of "sheddable" PEG coatings that are removed at the target site to enhance drug release and cellular uptake, as well as the exploration of alternative stealth polymers to address potential immunogenicity concerns associated with PEG in some cases. The foundational principles established by m-PEG-DSPE, however, will undoubtedly continue to guide the design of next-generation nanomedicines.

m-PEG12-DSPE as a Linker for PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation. These heterobifunctional molecules utilize the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The linker is not merely a passive spacer but a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[2]

Among the diverse array of linker chemotypes, those based on polyethylene glycol (PEG) have become a cornerstone of PROTAC design.[3] This guide provides a comprehensive technical overview of a specific PEGylated linker, m-PEG12-DSPE (methoxy-polyethylene glycol (12)-1,2-distearoyl-sn-glycero-3-phosphoethanolamine), for its application in PROTAC development. We will delve into its structural and functional significance, present quantitative data on the impact of PEG linker length, provide detailed experimental protocols for PROTAC evaluation, and visualize key concepts and workflows.

Core Concepts: The Role of the this compound Linker

The this compound linker combines two distinct chemical entities: a 12-unit methoxy-terminated PEG chain and a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor. This unique composition imparts several desirable properties to a PROTAC molecule.

Polyethylene Glycol (PEG) Component:

-

Solubility and Physicochemical Properties: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in PROTAC development.[4]

-

Flexibility and Ternary Complex Formation: The flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the probability of forming a stable and productive ternary complex between the POI and the E3 ligase. The length of the PEG linker is a critical parameter that must be optimized to ensure the correct orientation and proximity of the two proteins for efficient ubiquitination.[5] A linker that is too short may cause steric hindrance, while an overly long linker can lead to an unstable ternary complex.[2]

-

Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic (PK) properties of drugs by increasing their hydrodynamic radius, which can reduce renal clearance and extend plasma half-life.[6]

Distearoylphosphatidylethanolamine (DSPE) Component:

-

Hydrophobicity and Membrane Interaction: DSPE is a phospholipid with two saturated 18-carbon acyl chains, making it highly hydrophobic. This lipid anchor can influence the PROTAC's interaction with cell membranes and may impact its cellular uptake.[6]

-

Self-Assembly and Drug Delivery: DSPE-PEG conjugates are known for their ability to self-assemble into micelles or liposomes in aqueous environments.[1] This property can be leveraged for novel PROTAC delivery strategies, potentially improving their solubility, stability, and pharmacokinetic profile.[7][8]

-

Pharmacokinetic Modulation: The lipid component can promote association with endogenous lipid transport pathways, such as albumin and lipoproteins, which can alter the PROTAC's biodistribution and circulation time.[8]

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

Table 1: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths

| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |

| 9 | ~50% | >10 |

| 12 | ~75% | ~5 |

| 16 | ~95% | ~1 |

| 19 | ~70% | ~5 |

| 21 | ~60% | >10 |

Data adapted from Cyrus et al. This table demonstrates that a 16-atom linker was optimal for the degradation of Estrogen Receptor α (ERα).

Table 2: Degradation Potency of TBK1-Targeting PROTACs

| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| < 12 | No degradation observed | - |

| 21 | 3 | 96% |

| 29 | 292 | 76% |

Data adapted from Arvinas. This table highlights that for TANK-binding kinase 1 (TBK1), a linker shorter than 12 atoms was inactive, and a 21-atom linker was found to be the most potent.

Table 3: Degradation Potency of BRD4-Targeting PROTACs

| PROTAC Linker | Linker Length (PEG units) | DC50 (µM) in H661 cells |

| PROTAC A | 0 | < 0.5 |

| PROTAC B | 1 | > 5 |

| PROTAC C | 2 | > 5 |

| PROTAC D | 4 | < 0.5 |

| PROTAC E | 5 | < 0.5 |

Data adapted from Wurz et al. This table shows a non-linear relationship between linker length and degradation of BRD4, where both very short and longer linkers were more effective than those of intermediate length for this particular system.[9]

Experimental Protocols

Synthesis of m-PEG-DSPE Conjugates (General Protocol)

This protocol provides a general method for synthesizing m-PEG-DSPE conjugates, which can be adapted for specific PEG lengths. The synthesis typically involves the reaction of an activated PEG derivative with DSPE.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

-

Methoxy-PEG with a reactive functional group (e.g., N-hydroxysuccinimide ester, m-PEG-NHS)

-

Anhydrous solvent (e.g., chloroform, dichloromethane)

-

Triethylamine (TEA) or another suitable base

-

Reaction vessel

-

Stirring apparatus

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

-

Dissolve DSPE in the anhydrous solvent in the reaction vessel.

-

Add TEA to the solution to act as a base.

-

In a separate container, dissolve the m-PEG-NHS in the anhydrous solvent.

-

Slowly add the m-PEG-NHS solution to the DSPE solution while stirring.

-

Allow the reaction to proceed at room temperature for several hours to overnight.

-

Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography, mass spectrometry).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product to remove unreacted starting materials and byproducts. Dialysis against deionized water is a common method for purifying PEGylated lipids.

-

Lyophilize the purified product to obtain the m-PEG-DSPE conjugate as a white solid.

-

Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.[1][4]

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

-

Cell line expressing the protein of interest

-

PROTAC compound dissolved in a suitable solvent (e.g., DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescence substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

-

Cell line expressing the POI and the E3 ligase

-

PROTAC compound

-

Proteasome inhibitor (e.g., MG132)

-

Non-denaturing lysis buffer with protease inhibitors

-

Antibody against the E3 ligase or a tag on the E3 ligase

-

Control IgG antibody

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer or Laemmli sample buffer

-

Western blot reagents

Procedure:

-

Cell Treatment: Culture cells to a high confluency. Pre-treat the cells with a proteasome inhibitor for 1-2 hours. Treat the cells with the PROTAC or vehicle control for 4-6 hours.

-

Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation:

-

Pre-clear the cell lysates with beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody against the E3 ligase (or control IgG) overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of the POI and the E3 ligase. The detection of the POI in the sample immunoprecipitated with the E3 ligase antibody (and not in the IgG control) in the presence of the PROTAC confirms the formation of the ternary complex.[1]

Mandatory Visualizations

Signaling Pathway: PROTAC Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers.[10] PROTACs can be designed to target key components of this pathway, such as PI3K or mTOR, for degradation.

Caption: PROTAC-mediated degradation of PI3K/mTOR and downstream signaling.

Experimental Workflow: PROTAC Design and Evaluation

The development of an effective PROTAC is an iterative process involving design, synthesis, and biological evaluation.

References

- 1. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Comparison of different hydrophobic anchors conjugated to poly(ethylene glycol): effects on the pharmacokinetics of liposomal vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Lymphatic uptake and pharmacokinetics of lipid conjugated brush PEG polymers is altered by interactions with albumin and lipoproteins [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

solubility and stability of m-PEG12-DSPE

An In-depth Technical Guide on the Core Solubility and Stability of m-PEG12-DSPE

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-550]). Understanding these core physicochemical properties is fundamental for the successful development, formulation, and long-term storage of lipid-based nanoparticle systems for drug delivery.

Solubility Profile of this compound

This compound is an amphiphilic polymer-lipid conjugate. Its solubility is characterized by the hydrophilic methoxy PEG (m-PEG) chain, which imparts aqueous solubility, and the hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor, which allows for encapsulation within lipid bilayers and confers solubility in organic solvents.

Solubility in Organic Solvents

The lipid anchor of this compound ensures its solubility in a variety of non-polar and polar aprotic organic solvents. This is a critical property for initial formulation steps, such as the creation of a lipid film in solvent evaporation methods.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent | Solubility | Reference |

| Chloroform (CHCl₃) | Soluble | [1] |

| Dichloromethane (DCM) | Soluble | [2] |

| Dimethylformamide (DMF) | Soluble | [2][3] |

| Dimethyl sulfoxide (DMSO) | Soluble | [2][4] |

| Methanol (MeOH) | Soluble | [3] |

| Acetonitrile (ACN) | Soluble | [3] |

| Ethanol | Soluble (may require warming) | [4] |

Note: Solubility can be enhanced with sonication and/or gentle warming. For DMSO, using a new, anhydrous container is recommended as hygroscopic DMSO can negatively impact the solubility of the product.[4]

Aqueous Solubility and Self-Assembly

In aqueous environments, the amphiphilic nature of this compound leads to self-assembly into micellar structures above a specific concentration known as the Critical Micelle Concentration (CMC). The hydrophilic PEG shell stabilizes these structures, while the hydrophobic DSPE core allows for the encapsulation of poorly water-soluble drugs.[5] The CMC is a critical parameter for predicting the stability and in-vivo behavior of the nanoparticles.

Table 2: Critical Micelle Concentration (CMC) of DSPE-PEG Conjugates

| DSPE-PEG Variant | Molecular Weight (PEG) | CMC (µM) | Reference |

| DSPE-PEG2000 | 2000 Da | 0.5 - 1.5 | [6][7] |

| DSPE-PEG3000 | 3000 Da | ~1.0 | [7] |

| DSPE-PEG5000 | 5000 Da | ~1.5 | [6][7] |

Stability of this compound

The stability of this compound is crucial for the shelf-life and therapeutic efficacy of the final formulation. Degradation can compromise the integrity of the nanoparticle, leading to drug leakage and altered pharmacokinetic profiles.

Chemical Stability and Hydrolysis

The primary pathway for the chemical degradation of this compound is the hydrolysis of the two ester bonds in the DSPE lipid anchor.[8][9] This process results in the formation of lyso-lipids and free fatty acids, which can alter the morphology and stability of liposomal structures.[10][11] The rate of hydrolysis is highly dependent on pH and temperature.

Table 3: Key Factors Influencing the Hydrolytic Stability of DSPE-PEG

| Parameter | Effect on Stability | Recommendation | Reference |

| pH | Hydrolysis is accelerated at both low and high pH values. | The rate of hydrolysis is minimized at a pH of approximately 6.5. | [9] |

| Temperature | Increased temperature significantly accelerates the rate of hydrolysis. | Aqueous formulations should be stored at refrigerated temperatures (2-8 °C). | [8][9] |

| Buffer | Aqueous solutions without buffering can lead to hydrolysis. | Use of a suitable buffer (e.g., HEPES buffered saline) is recommended for aqueous solutions. | [12] |

Physical Stability and Recommended Storage

Proper handling and storage are essential to prevent both chemical and physical degradation of this compound.

Table 4: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Atmosphere | Shelf Life | Reference |

| Solid (Powder) | -20°C | Store under an inert gas (e.g., Argon) and protect from light. | ≥ 2 years | [13][14][] |

| In Solvent | -80°C | Tightly sealed vial. | Up to 6 months | [4] |

| Aqueous Formulation | 2-8°C | Stable for at least 2 weeks. | [16] |

Experimental Protocols

Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC of PEGylated lipids is commonly determined using a fluorescence spectroscopic method with a hydrophobic probe, such as pyrene. The probe preferentially partitions into the hydrophobic core of the micelles as they form, causing a distinct change in its fluorescence emission spectrum.

Caption: Workflow for CMC determination via pyrene fluorescence spectroscopy.[17]

Protocol: Assessment of Hydrolytic Stability via HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is used to quantify the amount of intact this compound over time and monitor the appearance of degradation products.

Caption: Experimental workflow for an accelerated stability study of this compound.[18][19]

Logical Relationships in Degradation

The chemical stability of this compound is governed by a clear cause-and-effect relationship where environmental factors directly influence the primary degradation pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. m-PEG12-acid, 2135793-73-4 | BroadPharm [broadpharm.com]

- 3. m-PEG12-amido-PEG24-DSPE | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. m-PEG-DSPE, MW 5,000 | BroadPharm [broadpharm.com]

- 6. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]